molecular formula C19H16FN3O3S B2636095 N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide CAS No. 897612-14-5

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide

Cat. No. B2636095
CAS RN: 897612-14-5
M. Wt: 385.41
InChI Key: GTCWSBBBQFLODN-UHFFFAOYSA-N
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Description

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. In recent years, GSK-3 inhibitors have gained significant attention in the scientific community due to their potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.

Scientific Research Applications

Histone Deacetylase (HDAC) Inhibition

The compound has been investigated as a selective degrader of histone deacetylase-3 (HDAC3) . HDACs play a crucial role in gene expression regulation and cell proliferation. Dysregulation of their epigenetic activity is implicated in diseases, including cancer. Although this compound showed an IC50 value of 3.4 µM against HDAC3 , it did not exhibit degradation for the targeted HDACs .

Proteolysis Targeting Chimeras (PROTACs) Development

The design of PROTACs has emerged as a promising technology for modifying proteins of interest (POIs) through protein degradation. This compound was synthesized with the aim of functioning as a selective HDAC3 degrader, contributing to PROTAC development .

Anti-Inflammatory and Analgesic Properties

Indole derivatives, including this compound, have been explored for their biological potential. Some derivatives exhibit anti-inflammatory and analgesic activities. While specific data on this compound’s effects are not provided, it falls within the broader category of indole derivatives with potential therapeutic applications .

PPAR Agonist Design

The compound’s structure suggests it could be relevant in designing triple-acting PPARα, -γ, and -δ agonists . These peroxisome proliferator-activated receptor (PPAR) agonists have implications in metabolic regulation and other physiological processes .

DNA Targeting Agents

In a serendipitous discovery, related triazole derivatives were synthesized as DNA targeting agents . While not directly about our compound, this highlights the broader utility of similar chemical motifs in biological contexts .

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-12-17(27-19(22-12)13-5-7-15(20)8-6-13)9-10-21-18(24)14-3-2-4-16(11-14)23(25)26/h2-8,11H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCWSBBBQFLODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzamide

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